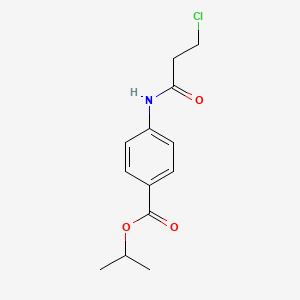![molecular formula C13H24N2O3 B14161621 methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate CAS No. 955966-33-3](/img/structure/B14161621.png)
methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Amidation Reaction: The carbonyl group is introduced through an amidation reaction, where the piperidine derivative reacts with a suitable carboxylic acid derivative under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
Uniqueness
Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
955966-33-3 |
|---|---|
Molecular Formula |
C13H24N2O3 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)11(12(16)18-4)14-13(17)15-7-5-10(3)6-8-15/h9-11H,5-8H2,1-4H3,(H,14,17)/t11-/m0/s1 |
InChI Key |
YCYFSVSJLZKBLK-NSHDSACASA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)N[C@@H](C(C)C)C(=O)OC |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC(C(C)C)C(=O)OC |
solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)
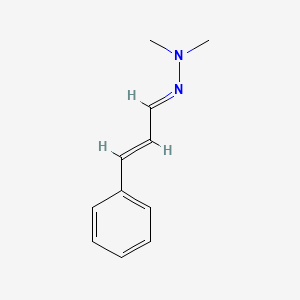
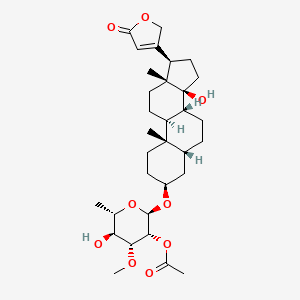
![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
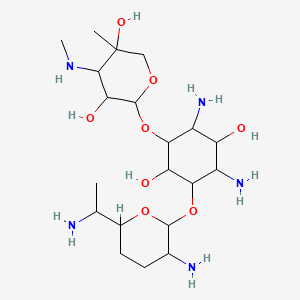

![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
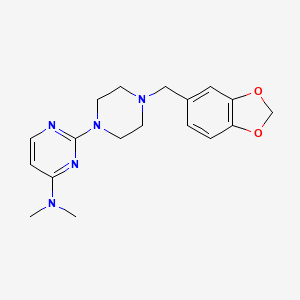
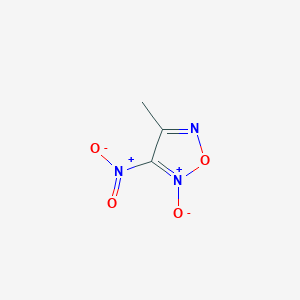
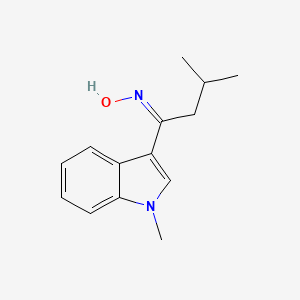
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)
